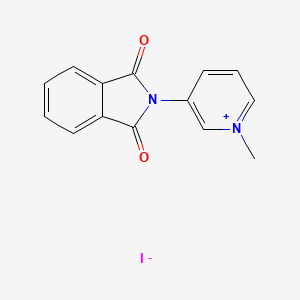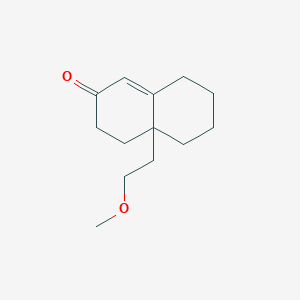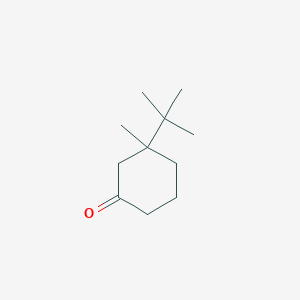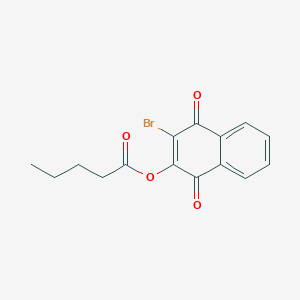![molecular formula C6H14S4 B14349748 1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane CAS No. 94944-49-7](/img/structure/B14349748.png)
1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane is an organosulfur compound characterized by the presence of three sulfur atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane typically involves the reaction of ethyl sulfide with elemental sulfur under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a suitable agent to enhance the reaction rate. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trisulfane into simpler sulfides.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert solvent like tetrahydrofuran.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfides.
Substitution: Various alkyl or aryl substituted trisulfanes.
Applications De Recherche Scientifique
1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl trisulfide: Another organosulfur compound with three sulfur atoms, used in flavoring and as a chemical intermediate.
Diethyl disulfide: A related compound with two sulfur atoms, used in organic synthesis and as a flavoring agent.
Uniqueness
1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in both research and industry.
Propriétés
Numéro CAS |
94944-49-7 |
|---|---|
Formule moléculaire |
C6H14S4 |
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
1-ethylsulfanyl-1-(ethyltrisulfanyl)ethane |
InChI |
InChI=1S/C6H14S4/c1-4-7-6(3)9-10-8-5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
FPXDCLOWRSQXDU-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C)SSSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)



![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)


![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)





